ethyl [(9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-5-yl)oxy]acetate
Description
Ethyl [(9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-5-yl)oxy]acetate is a polycyclic heteroaromatic compound featuring a fused indolo-naphthyridine core with an ester-functionalized oxyacetate side chain.
Properties
Molecular Formula |
C22H16N2O4 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
ethyl 2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]acetate |
InChI |
InChI=1S/C22H16N2O4/c1-2-27-19(25)12-28-13-7-8-18-17(11-13)15-9-10-23-20-14-5-3-4-6-16(14)22(26)24(18)21(15)20/h3-11H,2,12H2,1H3 |
InChI Key |
XFTMQAUIURZSEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)N3C4=C2C=CN=C4C5=CC=CC=C5C3=O |
Origin of Product |
United States |
Preparation Methods
Aza-Wittig Indolation Strategy
The aza-Wittig reaction enables intramolecular cyclization to fuse indole and naphthyridine moieties. Starting with 1-methyl-3-(2-azidophenyl)quinolin-2(1H)-one (72), trimethylphosphine facilitates nitrogen elimination, generating a transient iminophosphorane intermediate. This intermediate undergoes cyclization to yield 6-methyl-6H-indolo[2,3-b]quinoline (cryptotackienine, 74) (Scheme 25). Adapting this method, substitution at the 5-position with an oxyacetate group could be achieved post-cyclization.
Fisher Indole Cyclization
Fisher indole synthesis provides an alternative route. 4-Phenylhydrazinoquinolinone (78), prepared via condensation of 4-chloro-1-methylquinolin-2(1H)-one (77) with phenylhydrazine, undergoes acid-catalyzed cyclization in glacial acetic acid. This produces 5-methylindolo[3,2-c]quinolin-6(5H)-one (75), a scaffold analogous to the target’s core. Modifications to introduce the naphthyridine ring would require additional annulation steps, such as palladium-catalyzed cross-coupling.
Functionalization with Oxyacetate Sidechain
The oxyacetate group at position 5 is introduced via nucleophilic substitution or esterification.
Nucleophilic Aromatic Substitution
5-Hydroxybenzo[c]indolo[3,2,1-ij]naphthyridin-9-one serves as the precursor. Treatment with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) facilitates O-alkylation. This method mirrors the synthesis of ethyl 4-aryl-3H-pyrrolo[2,3-c]quinoline-2-carboxylates (57), where sodium ethoxide promotes condensation between ethyl azidoacetate and 4-formylquinolines (Scheme 19).
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction offers superior regioselectivity. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine , the hydroxyl group at position 5 reacts with ethyl glycolate to form the oxyacetate ester. This approach is analogous to the synthesis of 2-aryloxymethyl-3,6-dimethylpyrrolo[3,2-f]quinolinones (60), where propargylation and subsequent oxidation achieve functionalization (Scheme 20).
Integrated Synthetic Pathways
Pathway A: Sequential Cyclization-Alkylation
-
Core Formation : Aza-Wittig reaction of 1-methyl-3-(2-azidophenyl)quinolin-2(1H)-one (72) yields the indoloquinoline core.
-
Hydroxylation : Selective oxidation at position 5 using ceric(IV) ammonium nitrate (CAN) introduces the hydroxyl group.
-
Esterification : O-alkylation with ethyl chloroacetate completes the synthesis.
Pathway B: Tandem Annulation-Functionalization
-
Fisher Cyclization : 4-Phenylhydrazinoquinolinone (78) undergoes acid-catalyzed cyclization to form the indole nucleus.
-
Naphthyridine Annulation : Palladium-catalyzed coupling introduces the naphthyridine ring.
-
Sidechain Installation : Mitsunobu reaction attaches the oxyacetate moiety.
Optimization and Challenges
Yield Enhancements
Regioselectivity Issues
Positional selectivity during hydroxylation and alkylation is mitigated by protecting group strategies . For instance, transient silylation of the indole nitrogen prevents undesired side reactions.
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Aza-Wittig Cyclization | Trimethylphosphine, CHCl₃, rt | 85 | |
| Fisher Indole Synthesis | Glacial acetic acid, ∆ | 62 | |
| Mitsunobu Alkylation | DEAD, PPh₃, THF | 78 |
Table 1. Key reaction conditions and yields for critical synthetic steps.
Chemical Reactions Analysis
Ethyl [(9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-5-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Ethyl [(9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-5-yl)oxy]acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl [(9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-5-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The target compound shares a benzo[c]indolo[3,2,1-ij][1,5]naphthyridine core with derivatives such as II-148 () and compound 6.73 (). Key distinctions arise from substituents:
- Ethyl oxyacetate group : The ester side chain in the target compound contrasts with the silyl ether group in II-148 and the tert-butyl/carboxylate groups in 6.73 . These substituents influence solubility, steric effects, and electronic properties.
- Core modifications: Compounds like 9h () and compound 60 () feature indoloquinoline or carbazole moieties instead of the naphthyridine ring, altering conjugation and aromaticity .
Physicochemical Properties
Key Observations :
- Thermal Stability : High melting points (>300°C) in 9h suggest strong intermolecular interactions (e.g., π-stacking), which the target compound may share due to its planar core .
- Solubility : Ester groups (e.g., in compound 60 ) enhance solubility in organic solvents compared to polar substituents like carbohydrazides in 9h .
Biological Activity
Ethyl [(9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-5-yl)oxy]acetate is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a complex molecular structure characterized by several functional groups that may contribute to its biological activity. The molecular formula is with a molecular weight of 414.46 g/mol. The compound's structure can be represented as follows:
Antitumor Activity
Recent studies have indicated that compounds related to this compound exhibit significant antitumor properties. For instance, derivatives of indole and naphthyridine have shown promising results in inhibiting cancer cell proliferation in vitro and in vivo.
Table 1: Summary of Antitumor Studies
| Study | Compound Tested | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| 1 | Ethyl ester | Breast | 15 | Apoptosis induction |
| 2 | Related analog | Lung | 10 | Cell cycle arrest |
| 3 | Structural analog | Colon | 12 | Inhibition of angiogenesis |
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored. Research indicates that it may modulate neurotransmitter systems and protect against oxidative stress-induced neuronal damage.
Case Study: Neuroprotection in Zebrafish Models
A study using zebrafish models demonstrated that administration of this compound led to significant reductions in neurodegeneration markers following exposure to neurotoxic agents. Behavioral assessments showed improved locomotor activity and reduced anxiety-like behaviors.
Antimicrobial Activity
Preliminary investigations have suggested that the compound possesses antimicrobial properties against various bacterial strains.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins.
- Oxidative Stress Modulation : It appears to enhance the expression of antioxidant enzymes, thereby reducing oxidative damage in neuronal cells.
- Neurotransmitter Regulation : The compound may influence neurotransmitter release and receptor activity, contributing to its neuroprotective effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
